![molecular formula C10H12BrNO B1455564 N-(3-Bromobenzyl)oxetan-3-amine CAS No. 1339688-91-3](/img/structure/B1455564.png)
N-(3-Bromobenzyl)oxetan-3-amine
Overview
Description
“N-(3-Bromobenzyl)oxetan-3-amine” is an organic molecule with the molecular formula C10H12BrNO and a molecular weight of 242.11 . It is used in various scientific experiments.
Molecular Structure Analysis
The InChI code for “N-(3-Bromobenzyl)oxetan-3-amine” is 1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 .Chemical Reactions Analysis
Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .Physical And Chemical Properties Analysis
“N-(3-Bromobenzyl)oxetan-3-amine” has a molecular weight of 242.12 . It should be stored at a temperature of 28°C .Scientific Research Applications
Antisense Oligonucleotides
This compound has been examined for its use in antisense oligonucleotides . These are short DNA or RNA molecules that can bind to specific mRNA molecules, blocking their translation into proteins. This application has potential therapeutic implications for treating various genetic disorders.
Safety and Hazards
Future Directions
The use of oxetanes in medicinal chemistry has been reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications . This suggests that “N-(3-Bromobenzyl)oxetan-3-amine” and related compounds may have potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWOYLWYROVTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromobenzyl)oxetan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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